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Compound of Interest

Compound Name: 2-Chloroimidazo[1,2-a]pyridine

Cat. No.: B1597247 Get Quote

An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine: Properties, Reactivity, and

Applications

Introduction
2-Chloroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound that has garnered

significant attention in the field of medicinal chemistry. Its unique structural framework,

comprising a fused pyridine and imidazole ring, serves as a "privileged scaffold." This

designation is attributed to its ability to bind to a wide range of biological targets, making it a

versatile starting point for the development of novel therapeutic agents.[1][2] The imidazo[1,2-

a]pyridine core is present in several marketed drugs, including zolpidem and alpidem,

highlighting its clinical significance.[1][3]

The presence of a chlorine atom at the C2 position makes 2-Chloroimidazo[1,2-a]pyridine a

particularly valuable synthetic intermediate. This halogen provides a reactive handle for a

variety of chemical transformations, enabling the introduction of diverse functional groups and

the construction of extensive compound libraries for biological screening.[4] This guide

provides a comprehensive overview of the physical and chemical properties, spectroscopic

data, synthesis, and applications of 2-Chloroimidazo[1,2-a]pyridine, tailored for researchers

and professionals in drug development.
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The fundamental physical and chemical characteristics of 2-Chloroimidazo[1,2-a]pyridine are

crucial for its handling, characterization, and application in synthetic chemistry.

Structural Information:

IUPAC Name: 2-chloroimidazo[1,2-a]pyridine[5]

Molecular Formula: C₇H₅ClN₂[5][6]

SMILES: C1=CC2=NC(=CN2C=C1)Cl[5][7]

InChI: InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H[5][7]

Table 1: Key Physicochemical Properties of 2-Chloroimidazo[1,2-a]pyridine

Property Value Source

Molecular Weight 152.58 g/mol [5][6]

Monoisotopic Mass 152.0141259 Da [5]

CAS Number 3999-05-1 [5][6]

Appearance White to off-white solid
Inferred from typical small

organic molecules

Purity ≥95% (typical commercial) [6]

XlogP 2.7 [5][7]

Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the unambiguous identification and characterization of

2-Chloroimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the parent imidazo[1,2-a]pyridine scaffold shows

characteristic signals for the protons on both the pyridine and imidazole rings.[8][9] For the 2-

chloro derivative, the absence of a proton at the C2 position is a key diagnostic feature. The
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remaining protons on the bicyclic system will appear as a series of doublets, triplets, and

multiplets in the aromatic region (typically δ 6.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The

carbon atom attached to the chlorine (C2) will have a characteristic chemical shift. Other

carbons in the heterocyclic system will also display distinct signals.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-
Chloroimidazo[1,2-a]pyridine, the mass spectrum will show a characteristic isotopic pattern

for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an

approximate 3:1 ratio). The predicted monoisotopic mass is 152.014 Da.[7]

Experimental Protocol: NMR Sample Preparation and
Analysis

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloroimidazo[1,2-a]pyridine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Standard acquisition parameters are typically sufficient.

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical

shifts and coupling constants to the respective protons of the molecule. Assign the chemical

shifts of the ¹³C NMR spectrum. Compare the obtained spectra with literature data for

confirmation.

Chemical Properties and Reactivity
The reactivity of 2-Chloroimidazo[1,2-a]pyridine is dominated by the chemistry of the

imidazo[1,2-a]pyridine scaffold and the C2-chloro substituent.

Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to nucleophilic

substitution, making it a versatile handle for introducing a wide array of functional groups.
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This is a key reaction for the derivatization of this scaffold in drug discovery programs.

C-H Functionalization: The imidazo[1,2-a]pyridine ring system can undergo site-selective C-

H functionalization at various positions (C3, C5, etc.), although this can be influenced by the

directing effects of existing substituents.[4] Radical reactions are also a viable strategy for

the functionalization of this scaffold.[10]

2-Chloroimidazo[1,2-a]pyridine
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Imidazo[1,2-a]pyridine

Nucleophilic Substitution

Nucleophile (Nu-H)
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Caption: Key reactivity of 2-Chloroimidazo[1,2-a]pyridine.

Synthesis
Several methods exist for the synthesis of the imidazo[1,2-a]pyridine core, often involving the

cyclization of 2-aminopyridines with various reagents.[11][12] The synthesis of 2-
Chloroimidazo[1,2-a]pyridine can be achieved through various routes, including the reaction

of 2-aminopyridine with chloro- M-acetaldehyde.
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Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of Imidazo[1,2-
a]pyridines (General Procedure)
This protocol is a general representation of the synthesis of the core scaffold. Specific

conditions for introducing the 2-chloro group may vary.

Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 eq.) in a suitable solvent

(e.g., ethanol or DMF), add the appropriate α-haloketone or α-haloaldehyde (1.1 eq.).

Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The

residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).
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Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

The final product is purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its wide

range of biological activities.[1][2][13] 2-Chloroimidazo[1,2-a]pyridine serves as a critical

building block for synthesizing derivatives with potential therapeutic applications in various

disease areas.

Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been designed and

synthesized as potent antiproliferative agents against various cancer cell lines, including

melanoma.[14] They have been investigated as inhibitors of various kinases, which are

crucial targets in oncology.[15]

Antituberculosis Agents: This scaffold has shown significant promise in the development of

new treatments for tuberculosis, including activity against multidrug-resistant (MDR) and

extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[3]

Antiviral and Antimicrobial Agents: The versatile nature of the imidazo[1,2-a]pyridine ring has

led to its exploration for antiviral and broad-spectrum antimicrobial activities.[1]

Central Nervous System (CNS) Agents: The scaffold is a key component of drugs targeting

CNS disorders, such as anxiolytics and hypnotics.[3]

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
Chloroimidazo[1,2-a]pyridine.

GHS Hazard Statements:[5]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Recommended Safety Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.

Conclusion
2-Chloroimidazo[1,2-a]pyridine is a fundamentally important heterocyclic compound with a

well-defined set of physical and chemical properties. Its true value lies in its role as a versatile

synthetic intermediate, primarily due to the reactive chlorine at the C2 position. This feature

allows for extensive chemical modification, enabling the exploration of vast chemical space in

drug discovery programs. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in

approved drugs and clinical candidates underscores the continued importance of derivatives

like 2-Chloroimidazo[1,2-a]pyridine in the quest for novel and effective therapeutics. Future

research will undoubtedly continue to leverage this privileged scaffold to address unmet

medical needs across a spectrum of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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